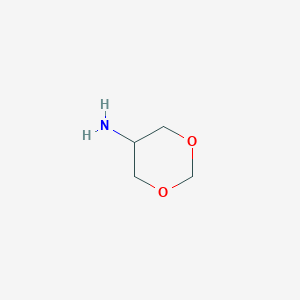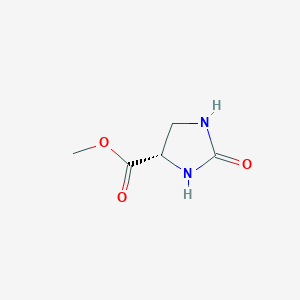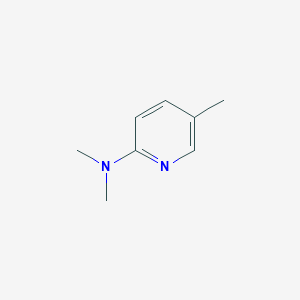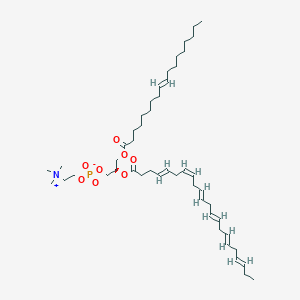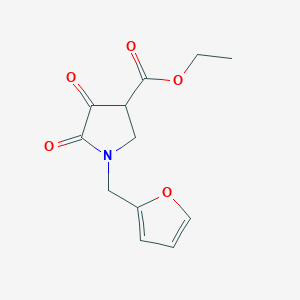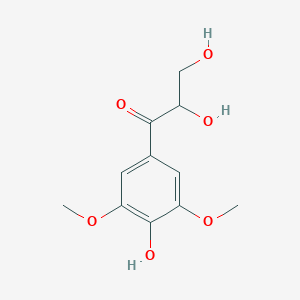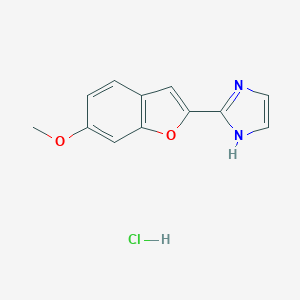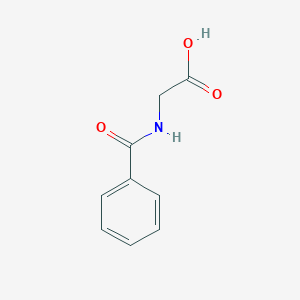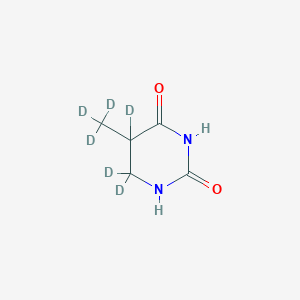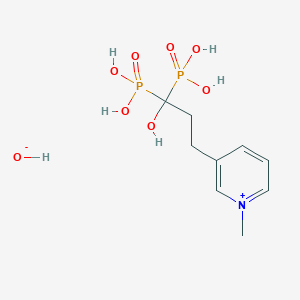
2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid
Descripción general
Descripción
2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid, also known as risedronate, is a bisphosphonate drug that is used for the treatment of osteoporosis and other bone diseases. It is a synthetic analog of pyrophosphate, which is a natural mineral found in bones. Risedronate works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. This leads to an increase in bone density and a decrease in the risk of fractures.
Mecanismo De Acción
Risedronate works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. It does this by binding to the hydroxyapatite crystals in bone tissue, which are then absorbed by osteoclasts. Once inside the osteoclasts, 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid inhibits the activity of an enzyme called farnesyl pyrophosphate synthase, which is involved in the production of a protein called Rho. Rho is important for the function of osteoclasts, and by inhibiting its production, 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid reduces the activity of osteoclasts and leads to an increase in bone density.
Efectos Bioquímicos Y Fisiológicos
Risedronate has several biochemical and physiological effects on the body. It increases bone density by inhibiting the activity of osteoclasts, which leads to a decrease in bone resorption. This results in an increase in bone mineral density and a decrease in the risk of fractures. Risedronate has also been shown to reduce bone turnover, which is the process by which bone tissue is constantly being broken down and rebuilt. This can help to prevent bone loss and maintain bone strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Risedronate has several advantages and limitations for use in lab experiments. One advantage is that it is a well-established drug with a known mechanism of action and a proven track record of efficacy in the treatment of bone diseases. This makes it a useful tool for studying the effects of bone density on various physiological processes. However, one limitation is that it is a synthetic drug that may not fully replicate the natural processes that occur in the body. Additionally, 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid may have off-target effects that could confound the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid. One area of interest is the potential use of 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid in the treatment of other bone diseases, such as osteogenesis imperfecta and bone metastases. Another area of interest is the development of new bisphosphonate drugs that are more effective and have fewer side effects than 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid. Additionally, research is needed to better understand the long-term effects of 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid on bone density and fracture risk, as well as its potential effects on other physiological processes.
Aplicaciones Científicas De Investigación
Risedronate has been extensively studied for its therapeutic potential in the treatment of bone diseases. It has been shown to be effective in reducing the risk of fractures in postmenopausal women with osteoporosis, as well as in patients with Paget's disease of bone. Risedronate has also been studied for its potential use in the treatment of other bone diseases, such as osteogenesis imperfecta and bone metastases.
Propiedades
Número CAS |
153692-15-0 |
|---|---|
Nombre del producto |
2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid |
Fórmula molecular |
C8H15NO7P2 |
Peso molecular |
329.18 g/mol |
Nombre IUPAC |
[1-hydroxy-3-(1-methylpyridin-1-ium-3-yl)-1-phosphonopropyl]phosphonic acid;hydroxide |
InChI |
InChI=1S/C9H15NO7P2.H2O/c1-10-6-2-3-8(7-10)4-5-9(11,18(12,13)14)19(15,16)17;/h2-3,6-7,11H,4-5H2,1H3,(H3-,12,13,14,15,16,17);1H2 |
Clave InChI |
MJZFXVHSXAHDFU-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC(=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O.[OH-] |
SMILES canónico |
C[N+]1=CC=CC(=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O.[OH-] |
Sinónimos |
2-(N-methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid NE 10244 NE-10244 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

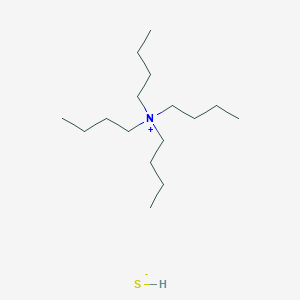
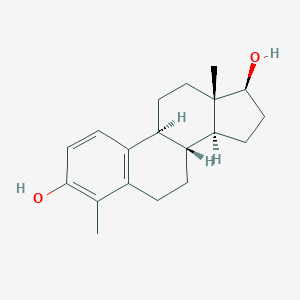
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
